molecular formula C27H18N2O3 B2523067 4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE CAS No. 361173-47-9

4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE

Cat. No.: B2523067
CAS No.: 361173-47-9
M. Wt: 418.452
InChI Key: CLJISLJUKMRSQJ-UHFFFAOYSA-N
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Description

4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE is a complex organic compound that features a benzamide core linked to a benzoxazole moiety. This compound is of significant interest in the fields of medicinal chemistry and material science due to its unique structural properties and potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzoxazole and benzamide moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE is unique due to its combined benzamide and benzoxazole structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler analogs.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N2O3/c30-25(18-6-2-1-3-7-18)19-10-12-20(13-11-19)26(31)28-22-16-14-21(15-17-22)27-29-23-8-4-5-9-24(23)32-27/h1-17H,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJISLJUKMRSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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